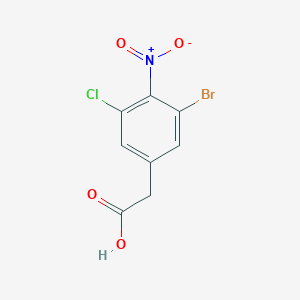
2,3,4-Tri-O-benzoylpentopyranosyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-benzoylpentopyranosyl fluoride is a fluorinated carbohydrate derivative. This compound is notable for its unique structural features, which include multiple benzoyl groups and a fluoride substituent. These features make it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the benzoylation of a pentopyranose precursor, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Tri-O-benzoylpentopyranosyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the benzoyl protecting groups, yielding the corresponding pentopyranose derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like acetonitrile or dichloromethane.
Hydrolysis: Acidic or basic conditions can be used to remove the benzoyl groups. For example, using hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pentopyranosyl derivatives.
Hydrolysis: The major product is the deprotected pentopyranose.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-benzoylpentopyranosyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used in the study of carbohydrate-protein interactions, particularly in the context of glycosylation processes.
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-benzoylpentopyranosyl fluoride largely depends on its role as an intermediate in chemical reactionsThe benzoyl groups serve as protecting groups, preventing unwanted reactions at the hydroxyl sites until they are selectively removed .
Comparación Con Compuestos Similares
2,3,4-Tri-O-acetylpentopyranosyl fluoride: Similar structure but with acetyl protecting groups instead of benzoyl.
2,3,4-Tri-O-benzoylpentopyranosyl chloride: Similar structure but with a chloride substituent instead of fluoride.
Uniqueness: 2,3,4-Tri-O-benzoylpentopyranosyl fluoride is unique due to the presence of the fluoride substituent, which can participate in specific reactions that other halides or protecting groups cannot. This makes it particularly useful in synthetic applications where selective reactivity is required .
Propiedades
Número CAS |
4163-49-9 |
|---|---|
Fórmula molecular |
C26H21FO7 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(4,5-dibenzoyloxy-6-fluorooxan-3-yl) benzoate |
InChI |
InChI=1S/C26H21FO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |
Clave InChI |
LVHHCEXZCXPQGX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(O1)F)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)






![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)




![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)

